4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a quinoline ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amino, ethylsulfanyl, and pyridinyl groups could potentially participate in various reactions .Scientific Research Applications
Heterocyclic Synthesis and Biological Applications
Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, particularly those involving the pyrimido[4,5-b]quinoline moiety, plays a crucial role in the development of potential pharmacological agents. For example, one study presented a one-pot synthesis method for pyrimido[5,4-b]quinolin-2,4,9-triones using 5-aminouracil, showcasing the versatility of pyrimidine derivatives in heterocyclic synthesis (Shaker & Elrady, 2008).
DNA and Protein Interaction Studies : Another area of interest is the interaction of these compounds with DNA and proteins. For instance, certain bis(pyrimido[4,5‐b]quinoline‐4,6‐diones) have been shown to effectively photocleave DNA and bind to bovine serum albumin (BSA), indicating potential applications in medicinal chemistry and drug development (Ragheb et al., 2022).
Green Chemistry Approaches : The adoption of green chemistry principles in the synthesis of these compounds is also noteworthy. A study highlighted the eco-friendly synthesis of isoxazole fused quinoline scaffolds, emphasizing the importance of environmentally benign methods in chemical synthesis (Poomathi et al., 2015).
Antimicrobial and Mosquito Larvicidal Activity : The antimicrobial and mosquito larvicidal potential of pyrimido[5,4-c]quinoline derivatives has been explored, suggesting these compounds could serve as leads for the development of new agents in these areas (Rajanarendar et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-amino-2-ethylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-4-27-19-24-17(21)16-14(11-6-5-7-22-10-11)15-12(23-18(16)25-19)8-20(2,3)9-13(15)26/h5-7,10,14H,4,8-9H2,1-3H3,(H3,21,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPFBRMLRVOMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CN=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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